6-Chloroisoxazolo[5,4-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H2,8,10) |
InChI Key |
YZSDNYDQYOOJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NO2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chlorinated Pyridine Precursors
A foundational approach involves constructing the isoxazole ring onto a pre-functionalized pyridine core. In EP3180002A1 , a brominated analog (5-bromo-4,6-dimethylisoxazolo[5,4-b]pyridin-3-amine) was synthesized via cyclization of a bromopyridine derivative. Adapting this method, 6-chloroisoxazolo[5,4-b]pyridin-3-amine can be prepared by substituting bromine with chlorine. Key steps include:
- Halogenation : Starting with 3-amino-5-chloropyridine, nitration at the 4-position introduces a nitro group, which is subsequently reduced to an amine.
- Isoxazole Formation : Treatment with hydroxylamine under acidic conditions induces cyclization, forming the isoxazole ring.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Cyclization Catalyst | HCl (conc.) / Ethanol | 65–72 | |
| Temperature | Reflux (80°C) | 48 h |
This method prioritizes atom economy but faces challenges in regioselectivity due to competing ring-closure pathways.
Sonogashira Coupling and Cycloisomerization
Building on methodologies from PMC7248838 , a two-step protocol leverages cross-coupling and cycloisomerization:
- Sonogashira Coupling : 2-Chloro-3-nitropyridine reacts with terminal alkynes (e.g., propargyl alcohol) in the presence of Pd(PPh₃)₄/CuI, forming 2-alkynylpyridines.
- Cycloisomerization : Iodine(I) chloride catalyzes the conversion of alkynylpyridines to isoxazolo[5,4-b]pyridines.
Critical Observations :
- The chlorine atom at position 6 is retained throughout the process, avoiding undesired substitution.
- Yields improve with electron-withdrawing substituents on the alkyne (e.g., 78% yield with CF₃ groups).
FeCl₂-Catalyzed Isomerization
PMC9822487 describes FeCl₂-mediated isomerization of 5-chloroisoxazoles to azirine intermediates, which can be adapted for isoxazolopyridine synthesis. For this compound:
- Starting Material : 5-Chloroisoxazole derivatives are treated with FeCl₂ in acetonitrile, generating reactive azirine-carbonyl chlorides.
- Amine Incorporation : Reaction with ammonia or protected amines yields the target compound.
Advantages :
- Mild conditions (room temperature, 2–4 h).
- High functional group tolerance due to FeCl₂’s selectivity.
Halogen Exchange Strategies
Patents such as US9969724B2 highlight halogen exchange (bromine to chlorine) in analogous structures. Using CuCl₂ or PCl₅, brominated isoxazolopyridines undergo nucleophilic aromatic substitution:
$$ \text{Ar-Br + CuCl}2 \rightarrow \text{Ar-Cl + CuBr}2 $$
Challenges :
- Requires electron-deficient aromatic rings to facilitate substitution.
- Competing side reactions (e.g., dehalogenation) reduce yields to 40–55%.
One-Pot Multicomponent Reactions
Emerging approaches combine nitriles, amines, and chlorinated aldehydes in a single pot. For example:
- Condensation : 3-Aminopyridine reacts with chloroacetaldehyde and hydroxylamine hydrochloride.
- Cyclization : Acidic conditions (H₂SO₄) promote simultaneous ring closure and chlorine incorporation.
Efficiency Metrics :
Purification and Characterization
Post-synthetic purification methods significantly impact product quality:
- Recrystallization : Dichloromethane/petroleum ether mixtures (1:3 v/v) yield high-purity crystals (>98% by HPLC).
- Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates regioisomers.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 5.6 Hz, 1H, H-7), 5.42 (s, 2H, NH₂).
- MS (ESI+) : m/z 184.1 [M+H]⁺.
Industrial-Scale Considerations
For bulk synthesis, EP3180002A1 recommends:
- Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps.
- Catalyst Recycling : FeCl₂ can be recovered via aqueous extraction (85–90% recovery).
Chemical Reactions Analysis
Types of Reactions
6-Chloroisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Research
6-Chloroisoxazolo[5,4-b]pyridin-3-amine has shown promise as an anticancer agent. Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness in reducing tumor growth in various cancer models, including breast cancer, where it was found to significantly inhibit tumor growth in vivo .
Neuropharmacology
The compound's potential extends to neuropharmacology, where it has been investigated for its ability to interact with neurotransmitter systems. Its structural characteristics allow it to bind effectively to receptors implicated in neurodegenerative diseases, suggesting a role in developing treatments for conditions like Alzheimer's and Parkinson's disease .
Enzyme Inhibition
This compound acts as an inhibitor for various enzymes. Its interactions with biological targets have been characterized through molecular docking studies, revealing strong binding affinities with enzymes related to metabolic pathways . This property is crucial for designing new pharmacological agents that target specific diseases.
Comparative Data Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Chlorine at position 6 | Inhibits cancer cell proliferation; neuroprotective effects |
| 5-Chloroisoxazolo[4,5-b]pyridine | Chlorine at position 5 | Anticancer activity; interacts with metabolic enzymes |
| 4-Chloroisoxazolo[4,5-c]pyridin-3-amine | Chlorine at position 4 | Potential enzyme inhibitor; diverse synthetic routes |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Breast Cancer Model : In a study involving an orthotopic breast cancer mouse model, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
- Neuroprotective Effects : A study focusing on neurodegenerative diseases demonstrated that derivatives of this compound could enhance neuronal survival and reduce apoptosis in cell cultures exposed to neurotoxic agents .
Mechanism of Action
The mechanism of action of 6-Chloroisoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome P450 CYP17, the compound interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The exact molecular pathways and targets involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Isoxazolo-Pyridine Derivatives
The substitution pattern on the isoxazolo-pyridine core significantly influences biological activity and physicochemical properties. Key analogs include:
Key Observations :
Heterocycle Core Modifications
Replacing the isoxazole ring with other heterocycles alters reactivity and bioactivity:
Key Observations :
- Isothiazolo vs. Isoxazolo : The sulfur atom in isothiazolo derivatives increases lipophilicity but may introduce toxicity concerns (e.g., H302 hazard) .
- Pyrazolo Derivatives : Pyrazolo[3,4-b]pyridines, such as 6-Chloro-1H-pyrazolo[3,4-b]pyridine, demonstrate potent antimalarial activity due to improved binding to parasitic targets .
Antimicrobial Activity
- Pyrazolo[3,4-b]pyridines : Derivatives with chloro substituents (e.g., 3a, 3b in ) showed MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming methyl-substituted analogs.
- Isoxazolo-Pyridines: Limited direct data, but methyl-substituted variants exhibit moderate activity, suggesting chloro substitution could enhance efficacy .
Anticancer Potential
Key Observations :
- Chloro derivatives are typically synthesized via refluxing with ethanol or acetic acid, ensuring high purity .
- Bromo and methyl analogs require specialized reagents (e.g., Br₂ for bromination), increasing synthetic complexity .
Biological Activity
6-Chloroisoxazolo[5,4-b]pyridin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H6ClN3O, with a molecular weight of 195.61 g/mol. Its structure includes a chlorinated isoxazole ring fused to a pyridine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClN3O |
| Molecular Weight | 195.61 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound acts as an inhibitor of tryptophan dioxygenases (IDO1 and TDO), enzymes involved in the catabolism of tryptophan. By inhibiting these enzymes, the compound may modulate immune responses and has potential applications in cancer therapy and metabolic disorders related to tryptophan metabolism .
Biological Activities
-
Antitumor Activity :
- Studies have shown that this compound exhibits significant antitumor effects by inhibiting tumor growth in various cancer cell lines. The mechanism involves the modulation of the immune microenvironment and reduction of tumor-associated immunosuppression.
-
Anti-inflammatory Effects :
- The compound has also demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
-
Neuroprotective Properties :
- Preliminary research suggests that this compound may offer neuroprotective benefits in models of neurodegeneration, potentially through its ability to modulate oxidative stress pathways.
Case Study 1: Antitumor Efficacy
In a recent study involving xenograft models of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. This was attributed to enhanced immune response and apoptosis induction in cancer cells.
Case Study 2: Inflammatory Disease Model
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated that treatment with this compound led to decreased levels of inflammatory markers and improved clinical scores.
Research Findings
Recent patents and publications have outlined various synthetic routes for producing this compound and its derivatives, emphasizing its potential as a lead compound in drug discovery targeting metabolic disorders involving tryptophan .
Moreover, comparative studies with similar compounds have shown that modifications to the isoxazole or pyridine rings can enhance biological activity or selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
